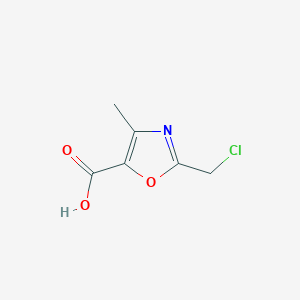

2-(Chloromethyl)-4-methyl-1,3-oxazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chloromethyl compounds are generally used as alkylating agents in organic synthesis . They are often used for introducing protecting groups in organic reactions .

Synthesis Analysis

The synthesis of chloromethyl compounds can involve various methods. For instance, one method involves the reaction of dimethoxymethane and acetyl chloride in the presence of a Lewis acid catalyst .Molecular Structure Analysis

The molecular structure of chloromethyl compounds typically includes a carbon atom bonded to a chlorine atom and a methyl group .Chemical Reactions Analysis

Chloromethyl compounds can participate in a variety of chemical reactions. They can act as alkylating agents, introducing a chloromethyl group into other molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of chloromethyl compounds can vary widely. For example, Chloromethyl methyl ether (CMME) is a colorless liquid with a pungent, garlic-like odor .Applications De Recherche Scientifique

Synthetic Applications

Synthetic Elaboration

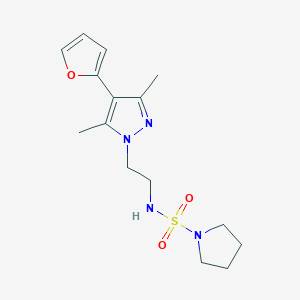

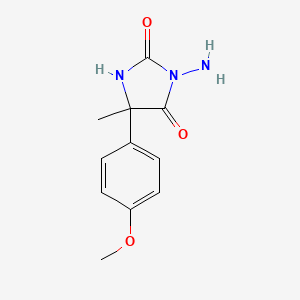

The chloromethyl analogue of 2-(halomethyl)-4,5-diphenyloxazoles, including compounds similar to "2-(Chloromethyl)-4-methyl-1,3-oxazole-5-carboxylic acid", serves as a reactive scaffold for synthetic elaboration. It is utilized to prepare a variety of substituted oxazoles, indicating its versatility in organic synthesis (Patil & Luzzio, 2016).

Cross-Coupling Reactions

The carboxylic acid moiety acts as a directing group in cross-coupling reactions, showcasing the compound's utility in selectively synthesizing substituted nicotinic acids and triazoles. This demonstrates its role in creating complex molecules for further research and development (Houpis et al., 2010).

Material Science Applications

Macrolide Synthesis

Oxazoles, akin to "this compound", are utilized as precursors in the synthesis of macrolides, including compounds like recifeiolide and curvularin. This indicates their importance in the development of new materials and potentially biologically active compounds (Wasserman et al., 1981).

Novel Compound Synthesis

The compound is involved in the synthesis of novel comenic acid derivatives containing isoxazole and isothiazole moieties. These derivatives have shown synergistic effects when used with first-line antitumor drugs, highlighting its potential in the development of new therapeutic agents (Kletskov et al., 2018).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(chloromethyl)-4-methyl-1,3-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3/c1-3-5(6(9)10)11-4(2-7)8-3/h2H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQIXFQFTWSHAQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)CCl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate](/img/structure/B2729534.png)

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfinyl)-N-methylacetamide](/img/structure/B2729540.png)

![2-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclohex-2-en-1-ol](/img/structure/B2729549.png)